molecular formula C9H13BrN2O2 B3007059 ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1698402-12-8

ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B3007059
CAS No.: 1698402-12-8
M. Wt: 261.119
InChI Key: ROSIFGQFYHUCSS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the fourth position, a propyl group at the first position, and an ethyl ester group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with propyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reaction conditions often involve solvents like acetonitrile or tetrahydrofuran and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized pyrazole derivatives.

    Reduction Reactions: Reduced alcohol derivatives of the original ester compound.

Scientific Research Applications

Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active pyrazoles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-bromo-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIFGQFYHUCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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